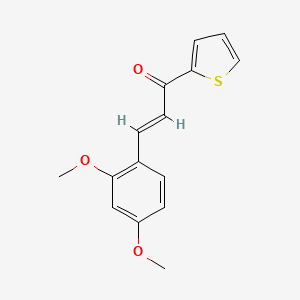

(E)-3-(2,4-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(E)-3-(2,4-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Heck reaction or the Suzuki-Miyaura coupling . For instance, the synthesis of “Methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate”, a precursor to natural products carpatamides A–D, involves key transformations such as decarboxylative iodination and Heck reactions .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, (E)-”, include a molecular weight of 208.2106, and a density of 1.203 g/cm3 .Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis and crystal structure of a related compound, involving the reaction of 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide, have been detailed. The structure was determined by X-ray diffraction, showing it crystallizes in the triclinic system with specific hydrogen bond interactions stabilizing the molecular structure (Prabhuswamy et al., 2016).

- Another study focused on the synthesis and characterization of compounds derived from (E)-3-(2,4-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one, revealing their structure through chemical tests and spectral characterizations (Tayade & Waghmare, 2016).

Applications in Material Science and Pharmaceuticals

- The compound has been utilized as a starting point for synthesizing novel pyrido[2,3-d]pyrimidines, acting as antimicrobial compounds with significant efficacy. Molecular docking studies suggested these compounds as potential inhibitors for bacterial and fungal strains, indicating the utility of this compound in developing antimicrobial agents (Sarhan et al., 2021).

- A study explored the photophysical properties of a derivative, focusing on its dipole moments, quantum yield, and fluorescence, revealing insights into its solvatochromic properties and potential applications as a fluorescent chemosensor (Asiri et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c1-17-12-7-5-11(14(10-12)18-2)6-8-13(16)15-4-3-9-19-15/h3-10H,1-2H3/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCVMQMQVJOKED-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methyl-3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2597149.png)

![(E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide](/img/structure/B2597152.png)

![Methyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2597153.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide](/img/structure/B2597155.png)

![3-(2-chlorophenyl)-5-methyl-N-[3-(3-methyl-2-imidazo[1,2-a]pyrimidinyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B2597156.png)

![(E)-4-(Dimethylamino)-N-[2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-enamide](/img/structure/B2597162.png)

![4-benzyl-N-(2-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2597165.png)

![3-oxo-2-phenyl-5-propyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2597167.png)